
5-Chloro-2-iodo-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-iodo-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-1,8-naphthyridine typically involves the halogenation of 1,8-naphthyridine derivatives. One common method includes the chlorination and iodination of 1,8-naphthyridine using reagents such as phosphorus pentachloride (PCl₅) and iodine monochloride (ICl). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective substitution of chlorine and iodine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form naphthyridine N-oxides or reduction to yield dihydronaphthyridines.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF) or toluene.
Major Products Formed
The major products formed from these reactions include substituted naphthyridines, naphthyridine N-oxides, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2-iodo-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its photochemical properties.
Chemical Biology: It acts as a ligand in the design of molecular sensors and self-assembly systems for detecting and binding specific biomolecules.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-1,8-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with DNA replication and transcription processes, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,8-naphthyridine
- 2-Iodo-1,8-naphthyridine
- 5-Bromo-2-iodo-1,8-naphthyridine
Uniqueness
5-Chloro-2-iodo-1,8-naphthyridine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity compared to its analogs. The combination of these halogens allows for selective functionalization and enhanced interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H4ClIN2 |
|---|---|
Molecular Weight |
290.49 g/mol |
IUPAC Name |
5-chloro-2-iodo-1,8-naphthyridine |
InChI |
InChI=1S/C8H4ClIN2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H |
InChI Key |
XBXYZLBHRFBUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC=CC(=C21)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B11841720.png)
![2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11841728.png)
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal](/img/structure/B11841734.png)
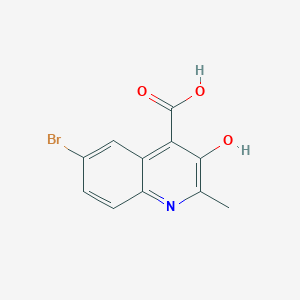
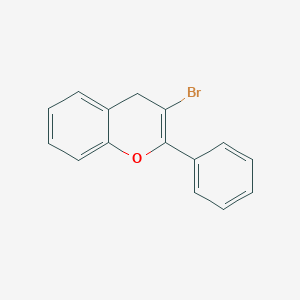
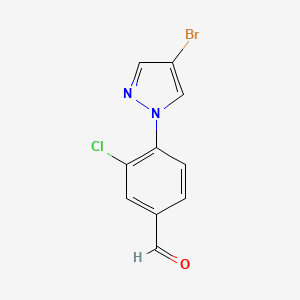
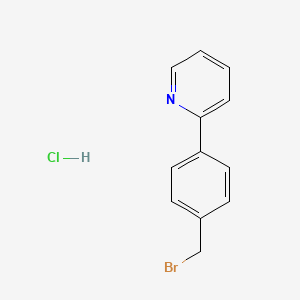

![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11841767.png)

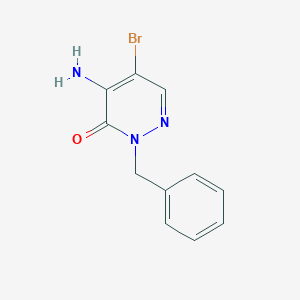
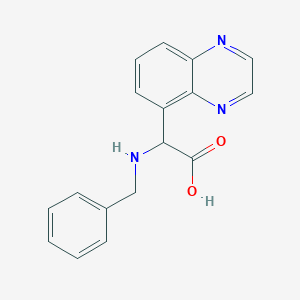
![2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide](/img/structure/B11841816.png)
![Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl-](/img/structure/B11841829.png)
